7-hydroxy-N-(3-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-hydroxy-N-[2-(3-methoxyphenyl)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-23-11-4-2-3-10(9-11)5-6-17-13(20)12-14(21)18-16-19(15(12)22)7-8-24-16/h2-4,7-9,21H,5-6H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNLWFKNPRBJKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=C(N=C3N(C2=O)C=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-hydroxy-N-(3-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolopyrimidine family, which has garnered attention due to its diverse biological activities. This compound features a thiazolo-pyrimidine core structure, characterized by a fused ring system containing nitrogen and sulfur atoms, along with a hydroxyl group and a methoxyphenethyl side chain. These structural elements contribute to its potential pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 359.4 g/mol. The presence of functional groups such as hydroxyl and methoxy enhances its biological activity by influencing its chemical reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits significant antimicrobial , anti-inflammatory , and antitumor activities.
Antimicrobial Activity
This compound has shown potent antimicrobial properties against various pathogens. Key findings include:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli.
- Broad Spectrum Activity : It effectively inhibits the growth of Gram-positive bacteria such as Micrococcus luteus and some Gram-negative microorganisms like Citrobacter freundii and Achromobacter xylosoxidans. Additionally, it exhibits antifungal activity against Candida species.
Anti-inflammatory Activity
The compound's anti-inflammatory effects are attributed to its ability to inhibit the expression of key inflammatory mediators. Studies have shown that it can modulate biochemical pathways related to inflammation and oxidative stress.
Antitumor Activity
Thiazolopyrimidine derivatives, including this compound, have been investigated for their cytotoxic effects against various cancer cell lines. Notably:
- Cytotoxicity : The compound exhibited significant cytotoxicity against cervical adenocarcinoma (HeLa) cells, with a selectivity index indicating lower toxicity towards normal liver cells.
- Mechanism of Action : The compound is believed to exert its antitumor effects through mechanisms that involve apoptosis induction and cell cycle arrest.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
Recent research has highlighted the potential applications of this compound in various therapeutic areas:
- Antileishmanial Effects : Some derivatives within the thiazolopyrimidine class have demonstrated notable efficacy against leishmaniasis in vitro, suggesting potential for development as antileishmanial agents.
- Cytotoxicity Studies : A study indicated that compounds similar to this compound showed high efficiency against cancer cell lines while maintaining lower toxicity towards normal cells, emphasizing their therapeutic potential in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5 and Carboxamide Side Chain
Compound A : 5-(4-Methoxyphenyl)-7-Methyl-3-Oxo-N-Phenyl-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxamide
- CAS : 313705-12-3 .
- Key Differences :
- Position 5 : 4-Methoxyphenyl (vs. hydroxy in the target compound).
- Position 7 : Methyl group (vs. hydroxy).
- Carboxamide : N-Phenyl (vs. N-(3-methoxyphenethyl)).
- The 4-methoxyphenyl substituent at position 5 may enhance lipophilicity (higher logP) compared to the hydroxy group .
Compound B : 7-Methyl-5-(4-Nitrophenyl)-3-Oxo-N-Phenyl-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxamide
- CAS : 5975-86-0 .
- Key Differences :
- Position 5 : 4-Nitrophenyl (electron-withdrawing nitro group).
- Position 7 : Methyl (vs. hydroxy).
- Absence of a hydroxy group limits hydrogen-bonding interactions critical for target engagement .
Compound C : N-(4-Methoxyphenethyl)-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxamide
Functional Group Modifications
Compound D : 7-Oxo-7H-[1,3]Thiazolo[3,2-a]Pyrimidine-5-Carboxylic Acid Hydrate
- CAS : 1016817-12-1 .
- Key Differences :
- Position 5 : Carboxylic acid (vs. carboxamide).
- Position 7 : Oxo group (vs. hydroxy).
- Impact :
Compound E : N-(Furan-2-ylmethyl)-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxamide
Pharmacological and Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| logP | ~2.1 (estimated) | ~3.0 | ~2.8 | ~2.5 |
| Hydrogen Bond Donors | 2 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 5 | 4 | 5 | 4 |
| Solubility (mg/mL) | Moderate (aqueous) | Low | Low | Moderate |
- Key Observations :
- The hydroxy group in the target compound improves solubility compared to methyl or nitro substituents.
- The 3-methoxyphenethyl group balances lipophilicity and steric effects, optimizing bioavailability .
Q & A
Basic: What are the common synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives like 7-hydroxy-N-(3-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
Methodological Answer:
A widely used approach involves cyclocondensation of precursors such as 2-amino-2-thiazolines with tricarbonylmethane derivatives under acidic conditions. For example, refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid, aromatic aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in a glacial acetic acid/acetic anhydride mixture yields thiazolo[3,2-a]pyrimidine derivatives . Post-synthesis, purification is typically achieved via recrystallization from ethyl acetate/ethanol mixtures .
Basic: How is X-ray crystallography utilized to determine the molecular structure of thiazolo[3,2-a]pyrimidine derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on diffractometers, and data are collected at 296 K. Structure solution employs direct methods (e.g., SHELXS) followed by refinement using SHELXL . Key parameters include bond lengths (e.g., C–C = 1.3047–1.3473 Å), torsion angles (e.g., C5 deviation from the pyrimidine plane = 0.224 Å), and hydrogen-bonding motifs (e.g., bifurcated C–H···O interactions) . The final structure is validated via R-factor analysis (e.g., R = 0.058) and data-to-parameter ratios (e.g., 17.1) .
Advanced: What methodologies are employed to analyze the puckering conformations of the thiazolo[3,2-a]pyrimidine ring system?
Methodological Answer:
Cremer-Pople puckering coordinates are calculated to quantify ring distortions. For example, the pyrimidine ring in ethyl 7-methyl-3-oxo-5-phenyl derivatives adopts a flattened boat conformation, with puckering amplitude (q) and phase angle (φ) derived from atomic coordinates . Deviations from planarity (e.g., C5 displacement = 0.224 Å) and dihedral angles between fused rings (e.g., 80.94° between pyrimidine and benzene rings) are analyzed to assess conformational flexibility . Software like Mercury or PLATON visualizes these distortions .
Advanced: How can intermolecular hydrogen bonding patterns influence the crystal packing and supramolecular assembly of these compounds?
Methodological Answer:
Graph-set analysis (R2<sup>2</sup>(7) or R2<sup>2</sup>(14) motifs) classifies hydrogen-bonding networks. For instance, C–H···O interactions in ethyl 2-(4-carboxybenzylidene) derivatives form centrosymmetric dimers along the crystallographic axis, stabilizing the lattice . Halogen-π interactions (e.g., bromophenyl derivatives) drive homochiral chain formation, critical for racemic resolution . Hirshfeld surface analysis quantifies interaction contributions (e.g., O···H contacts = 12.5% of total surface) .
Advanced: What strategies are effective in resolving racemic mixtures of thiazolo[3,2-a]pyrimidine derivatives?
Methodological Answer:
Chiral crystallization via halogen-π interactions is a promising strategy. For example, introducing a 4-bromophenyl group at C5 induces supramolecular homochiral chains in the crystal lattice, enabling separation of enantiomers . Alternatively, chiral stationary-phase HPLC with amylose-based columns can resolve racemates, though crystallization is preferred for scalability. Racemic twinning analysis (e.g., using TWINLAW in SHELXL) confirms enantiomeric purity post-separation .
Advanced: How are in vitro biological assays designed to evaluate the inhibitory activity of thiazolo[3,2-a]pyrimidine derivatives?
Methodological Answer:
Compounds are screened against target enzymes (e.g., immunoproteasome subunits β1i/β5i) using fluorescence-based assays. For example, inhibition rates are measured at 10 µM compound concentration, with IC50 values calculated via dose-response curves . Controls include known inhibitors (e.g., bortezomib) and solvent blanks. Molecular docking (e.g., AutoDock Vina) predicts binding modes, correlating substituent effects (e.g., methoxy groups) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
